molecular formula C8H9NO2 B8613688 1-(5-Hydroxypyridin-2-yl)propan-1-one

1-(5-Hydroxypyridin-2-yl)propan-1-one

Cat. No.: B8613688
M. Wt: 151.16 g/mol
InChI Key: GEKLYDYLLSFYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxypyridin-2-yl)propan-1-one is a ketone derivative featuring a hydroxypyridine moiety at the 2-position of the propan-1-one backbone. Hydroxypyridine derivatives are known for their role in medicinal chemistry and material science due to their hydrogen-bonding capabilities and electronic effects . The hydroxyl group at the 5-position of the pyridine ring may enhance solubility and influence reactivity compared to non-hydroxylated analogs .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(5-hydroxypyridin-2-yl)propan-1-one

InChI

InChI=1S/C8H9NO2/c1-2-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3

InChI Key

GEKLYDYLLSFYCU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs.
  • Aromatic System : Pyridine-based derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects than phenyl analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one), influencing reactivity in catalysis or biological interactions .

Physicochemical Properties

Data from safety sheets and synthesis reports highlight critical differences:

Compound Name Molecular Weight (g/mol) Solubility (Inference) Stability Notes Reference
This compound 151.16 Likely polar solvent-soluble Susceptible to oxidation Inferred
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one 178.23 Moderate lipid solubility Stable under inert conditions
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 227.26 Low aqueous solubility Potential photodegradation
1-(5-Bromopyridin-2-yl)propan-1-one 214.06 Poor water solubility Light-sensitive

Key Observations :

  • Solubility : Hydroxyl groups enhance aqueous solubility (e.g., 1-(4-hydroxyphenyl)propan-1-one) compared to brominated or alkylated analogs .
  • Stability : Pyridine derivatives with electron-withdrawing groups (e.g., bromine) may exhibit lower thermal stability due to increased ring strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.